N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
Overview
Description
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that features a combination of bromobenzyl, phenylsulfonyl, and pyridinylmethyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with an appropriate amine under suitable conditions.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the glycinamide with a pyridin-3-ylmethyl halide.
Attachment of the Phenylsulfonyl Group: This can be done through sulfonylation using phenylsulfonyl chloride in the presence of a base.
Incorporation of the 4-Bromobenzyl Group: The final step involves the alkylation of the intermediate with 4-bromobenzyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromobenzyl or pyridinylmethyl groups.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the pyridin-3-ylmethyl group can facilitate interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity in biological systems, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S/c22-19-10-8-17(9-11-19)15-25(29(27,28)20-6-2-1-3-7-20)16-21(26)24-14-18-5-4-12-23-13-18/h1-13H,14-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTVTERYHVBMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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